physical and chemical properties of 1,2,3-trichloro-2-fluoropropane
physical and chemical properties of 1,2,3-trichloro-2-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3-trichloro-2-fluoropropane (CAS Number: 7126-16-1). Due to the limited availability of experimental data for this specific isomer, this document also includes computed data and information on related halogenated propanes to offer a broader context for its potential characteristics and reactivity. This guide is intended for researchers, scientists, and professionals in drug development who may encounter or consider using this compound in their work. It covers available data on its physical properties, chemical reactivity, and potential biological relevance, while also highlighting areas where further research is needed.
Introduction
1,2,3-Trichloro-2-fluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₄Cl₃F. As a hydrochlorofluorocarbon (HCFC), its properties are influenced by the presence of both chlorine and fluorine atoms on a propane backbone. Such compounds are of interest due to their unique chemical and physical properties, which can be tailored by the type and position of the halogen atoms. In the context of drug discovery and development, halogenated compounds are of significant interest due to their ability to modulate pharmacokinetic and pharmacodynamic properties of molecules. However, the toxicological profile of small halogenated alkanes necessitates a thorough understanding of their properties. This guide aims to consolidate the currently available information on 1,2,3-trichloro-2-fluoropropane.
Physical and Chemical Properties
Quantitative data for 1,2,3-trichloro-2-fluoropropane is sparse. The following tables summarize available computed data for the target compound and experimental data for related isomers to provide a comparative reference.
Table 1: General and Computed Properties of 1,2,3-Trichloro-2-fluoropropane
| Property | Value | Source |
| CAS Number | 7126-16-1 | [1] |
| Molecular Formula | C₃H₄Cl₃F | [1] |
| Molecular Weight | 165.42 g/mol | [1] |
| IUPAC Name | 1,2,3-trichloro-2-fluoropropane | [1] |
| Computed Density | 1.438 g/cm³ | [2] |
| Computed XLogP3 | 2.3 | [1] |
Table 2: Experimental Physical Properties of Related Halogenated Propanes
| Property | 1,1,2-Trichloro-2-fluoropropane | 1,2-Dichloro-2-fluoropropane | 1,2,3-Trichloropropane |
| Boiling Point | 117 °C | 88-89 °C | 156.85 °C |
| Melting Point | Not available | -92.5 °C | -14 °C |
| Density | Not available | 1.231 g/cm³ | 1.387 g/mL |
| Water Solubility | Not available | Not available | 1,750 mg/L |
Note: The data in Table 2 are for isomeric or structurally related compounds and should be used as estimations for the properties of 1,2,3-trichloro-2-fluoropropane with caution.
Chemical Reactivity and Stability
Based on general principles of organohalogen chemistry and information on related compounds, the chemical reactivity of 1,2,3-trichloro-2-fluoropropane can be inferred.
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Stability : The compound is expected to be stable under normal storage conditions. However, like many halogenated hydrocarbons, it may be sensitive to heat and light.
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Incompatible Materials : It is expected to be incompatible with strong bases and strong oxidizing agents.[3] Contact with alkali metals and finely divided metals (e.g., Al, Mg, Zn) should also be avoided.[3]
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Hazardous Decomposition Products : Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]
Synthesis and Analysis
Synthesis
To introduce the fluorine atom at the 2-position, a subsequent fluorination step would be necessary. General methods for the fluorination of haloalkanes often involve nucleophilic substitution with a fluoride source.
Figure 1: A conceptual workflow for the potential synthesis of 1,2,3-trichloro-2-fluoropropane.
Analytical Methods
A standard and validated experimental protocol for the analysis of 1,2,3-trichloro-2-fluoropropane is not available. However, gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of halogenated hydrocarbons.
General GC-MS Protocol for Halogenated Volatiles:
A general protocol for the analysis of volatile halogenated compounds in a sample matrix would involve the following steps. Specific parameters would require optimization for 1,2,3-trichloro-2-fluoropropane.
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Sample Preparation : Depending on the matrix (e.g., water, soil, biological tissue), sample preparation may involve extraction with a suitable organic solvent, or for volatile compounds, purge and trap or headspace analysis.
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Gas Chromatography (GC) :
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Column : A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of halogenated alkanes.
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Injector : Split/splitless injection is common.
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Oven Temperature Program : A temperature gradient is used to elute compounds based on their boiling points.
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Carrier Gas : Helium or hydrogen is typically used.
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Mass Spectrometry (MS) :
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Ionization : Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
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Analyzer : A quadrupole or ion trap analyzer is commonly used.
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Detection : The mass spectrometer detects the mass-to-charge ratio of the fragment ions, producing a mass spectrum that serves as a fingerprint for the compound.[5]
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Figure 2: A generalized workflow for the analysis of 1,2,3-trichloro-2-fluoropropane using GC-MS.
Spectroscopic Data:
While experimental spectra for 1,2,3-trichloro-2-fluoropropane are not widely available, PubChem does provide a link to a 19F NMR spectrum.[1] For mass spectrometry, the fragmentation pattern would be expected to show characteristic losses of chlorine, fluorine, and HCl/HF from the molecular ion. The mass spectrum of the non-fluorinated analog, 1,2,3-trichloropropane, is available in the NIST Chemistry WebBook and can serve as a reference.[6]
Potential Biological Activity and Relevance to Drug Development
There is no specific information available in the scientific literature regarding the biological activity, signaling pathways, or direct applications of 1,2,3-trichloro-2-fluoropropane in drug development. However, by examining the broader classes of hydrochlorofluorocarbons (HCFCs) and short-chain chlorinated alkanes, some potential toxicological and metabolic considerations can be inferred.
Metabolism:
HCFCs are generally metabolized to a lesser extent than their non-fluorinated counterparts.[7][8][9] The presence of C-H bonds allows for oxidative metabolism by cytochrome P450 enzymes.[7][8][9] This metabolism can lead to the formation of reactive intermediates that may be responsible for any observed toxicity. The initial step in the metabolism of many halogenated hydrocarbons is dehalogenation.
Figure 3: A simplified, hypothetical metabolic pathway for 1,2,3-trichloro-2-fluoropropane.
Toxicity:
Short-chain chlorinated paraffins (SCCPs) have been shown to exhibit toxicity, including persistence in the environment and bioaccumulation.[10][11] Some studies have indicated that SCCPs can cause damage to the liver, kidney, and thyroid.[12] Given that 1,2,3-trichloro-2-fluoropropane is a short-chain chlorinated and fluorinated alkane, a cautious approach to its handling and a thorough evaluation of its toxicological profile are warranted. A safety data sheet for 1,2,3-trichloro-2-fluoropropane indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Relevance to Drug Development:
The introduction of halogens into drug candidates is a common strategy to improve properties such as metabolic stability, lipophilicity, and binding affinity. However, the potential for toxicity from small, polyhalogenated alkanes like 1,2,3-trichloro-2-fluoropropane makes them unlikely candidates for direct use as therapeutic agents. Their utility would more likely be as chemical intermediates in the synthesis of more complex molecules. The reactivity of the carbon-chlorine bonds could be exploited for further functionalization.
Conclusion
1,2,3-Trichloro-2-fluoropropane is a halogenated hydrocarbon for which there is a significant lack of experimentally determined data. While its basic chemical identity is known, its physical properties, detailed reactivity, and biological effects remain largely uncharacterized. This guide has compiled the available information, including computed data and data from related compounds, to provide a preliminary understanding of this molecule. For researchers and professionals in drug development, it is crucial to recognize these knowledge gaps and to exercise caution when handling or considering the use of this compound. Further experimental investigation into the physical, chemical, and toxicological properties of 1,2,3-trichloro-2-fluoropropane is necessary to fully understand its potential applications and risks.
References
- 1. 1,2,3-Trichloro-2-fluoropropane | C3H4Cl3F | CID 12641672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trichloro-2-fluoropropane | 7126-16-1 | Benchchem [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. JP2010180135A - Method for producing 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Propane, 1,2,3-trichloro- [webbook.nist.gov]
- 7. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Status of short-chain chlorinated paraffins in matrices and research gap priorities in Africa: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle.toxoer.com [moodle.toxoer.com]
- 12. researchgate.net [researchgate.net]
